molecular formula C22H24N2O3 B11630049 Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11630049
M. Wt: 364.4 g/mol
InChI Key: XCJWKINIZLJQQG-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with ethyl 6-ethoxy-3-quinolinecarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-ethoxyquinoline-3-carboxylate
  • 2-Ethylphenylamine
  • Quinoline-3-carboxylate derivatives

Uniqueness

Ethyl 6-ethoxy-4-[(2-ethylphenyl)amino]quinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy and amino substituents enhance its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(2-ethylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C22H24N2O3/c1-4-15-9-7-8-10-19(15)24-21-17-13-16(26-5-2)11-12-20(17)23-14-18(21)22(25)27-6-3/h7-14H,4-6H2,1-3H3,(H,23,24)

InChI Key

XCJWKINIZLJQQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)OCC

Origin of Product

United States

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